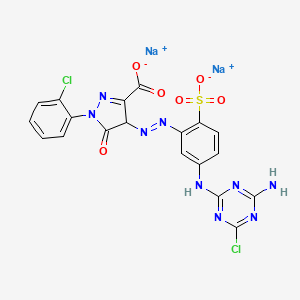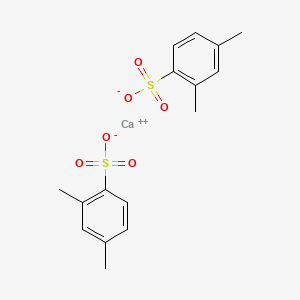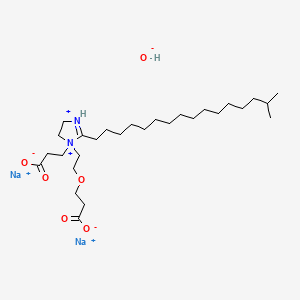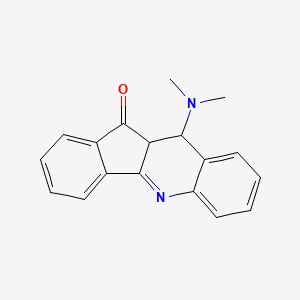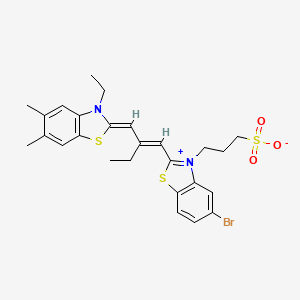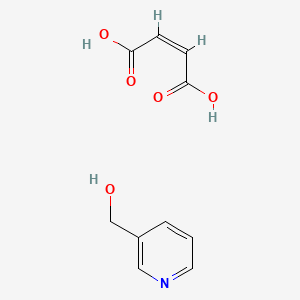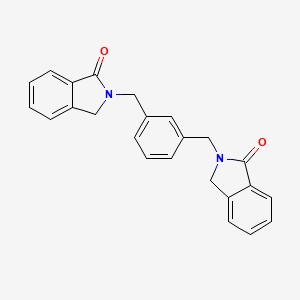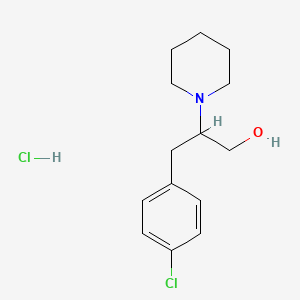
beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the piperidine ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base, followed by the addition of ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group, yielding a simpler piperidine derivative.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-Chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Beta-(4-Chlorobenzyl)-1-piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the 4-chlorobenzyl group can enhance binding affinity to certain receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Beta-(4-Chlorobenzyl)-1-piperidine: Lacks the ethanol moiety but shares the piperidine and 4-chlorobenzyl groups.
4-Chlorobenzyl chloride: A precursor in the synthesis of beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride.
Piperidine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness: this compound is unique due to the presence of both the 4-chlorobenzyl and ethanol groups, which can confer specific chemical and biological properties
Propriétés
Numéro CAS |
7032-54-4 |
|---|---|
Formule moléculaire |
C14H21Cl2NO |
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-13-6-4-12(5-7-13)10-14(11-17)16-8-2-1-3-9-16;/h4-7,14,17H,1-3,8-11H2;1H |
Clé InChI |
NSVDZLLKHWKPNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(CC2=CC=C(C=C2)Cl)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





